Methylene Spacer Impact on Melting Point
The target compound melts at 53–54 °C, a value approximately 49 °C lower than that of its closest 2-aryl analog, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS 78979-61-0), which melts at 102–103 °C . This large melting point depression is attributable to the methylene (–CH₂–) spacer between the oxazole ring and the 4-methoxyphenyl group, which disrupts the extended π-conjugation and planar geometry present in the directly coupled phenyl analog, thereby reducing crystal lattice stabilization energy [1]. The practical consequence is that the target compound remains a low-melting crystalline solid at ambient laboratory temperatures, whereas the phenyl analog is a higher-melting crystalline powder that may require different solvent selection for recrystallization and exhibits distinct thermal stability profiles during storage and handling.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 53–54 °C |
| Comparator Or Baseline | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS 78979-61-0): 102–103 °C |
| Quantified Difference | Δ ≈ –49 °C (target compound lower) |
| Conditions | ChemicalBook reported experimental melting point values |
Why This Matters
A ~49 °C melting point difference directly impacts solid-state formulation strategies, recrystallization solvent selection, lyophilization cycle design, and long-term storage stability protocols; procurement decisions based solely on scaffold similarity without verifying thermal properties risk process failures during scale-up.
- [1] Verrier, C.; Martin, T.; Hoarau, C.; Marsais, F. Direct palladium-catalyzed alkenylation, benzylation and alkylation of ethyl oxazole-4-carboxylate. Org. Biomol. Chem. 2009, 7, 647–650. Discusses regioselective C2 benzylation and structural implications. View Source
